ImPyPyPy-Dp trifluoroacetate
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Overview
Description
ImPyPyPy-Dp trifluoroacetate is a biochemical compound with the molecular formula C₃₀H₃₇F₃N₁₀O₆ and a molecular weight of 690.67 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes multiple pyrrole and imidazole rings. This compound is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ImPyPyPy-Dp trifluoroacetate involves the formation of the polyamide backbone through a series of condensation reactions. The process typically starts with the preparation of individual pyrrole and imidazole monomers, which are then linked together using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained by reacting the polyamide with trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: ImPyPyPy-Dp trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced polyamides.
Substitution: Formation of substituted polyamides with various functional groups.
Scientific Research Applications
ImPyPyPy-Dp trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyamides and as a reagent in various organic reactions.
Biology: Employed in the study of DNA-binding polyamides and their interactions with nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for targeting specific DNA sequences.
Industry: Utilized in the development of advanced materials and coatings with unique properties
Mechanism of Action
The mechanism of action of ImPyPyPy-Dp trifluoroacetate involves its ability to bind to specific DNA sequences through hydrogen bonding and van der Waals interactions. The compound’s polyamide backbone allows it to fit into the minor groove of DNA, where it can form stable complexes with target sequences. This binding can interfere with the transcription and replication processes, making it a potential tool for gene regulation and therapeutic applications .
Comparison with Similar Compounds
- ImPyPyPy-γ-PyPyPyPy-β-Dp
- ImPyPyPy-γ-ImPyPyPy-β-Dp
- ImPyPyPy-γ-ImPyPyPy-(Dp)Asp-Dp
Comparison: ImPyPyPy-Dp trifluoroacetate is unique due to its specific combination of pyrrole and imidazole rings, which provide it with distinct binding properties and reactivity. Compared to similar compounds, it exhibits higher binding affinity and specificity for certain DNA sequences, making it a valuable tool in molecular biology and medicinal chemistry .
Properties
IUPAC Name |
N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N10O4.C2HF3O2/c1-34(2)10-7-8-30-25(39)21-12-18(15-36(21)4)31-26(40)22-13-19(16-37(22)5)32-27(41)23-14-20(17-38(23)6)33-28(42)24-29-9-11-35(24)3;3-2(4,5)1(6)7/h9,11-17H,7-8,10H2,1-6H3,(H,30,39)(H,31,40)(H,32,41)(H,33,42);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFUTXBGJDZLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37F3N10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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